molecular formula C10H8ClNO2 B8318175 3-Chloro-6-(1-cyanoethoxy)-benzaldehyde

3-Chloro-6-(1-cyanoethoxy)-benzaldehyde

Cat. No. B8318175
M. Wt: 209.63 g/mol
InChI Key: VKVKDPPJYUQZCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-(1-cyanoethoxy)-benzaldehyde is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-6-(1-cyanoethoxy)-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-(1-cyanoethoxy)-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Chloro-6-(1-cyanoethoxy)-benzaldehyde

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

2-(4-chloro-2-formylphenoxy)propanenitrile

InChI

InChI=1S/C10H8ClNO2/c1-7(5-12)14-10-3-2-9(11)4-8(10)6-13/h2-4,6-7H,1H3

InChI Key

VKVKDPPJYUQZCM-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)OC1=C(C=C(C=C1)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-chlorosalicylaldehyde (78 g., 0.5 mole), finely powdered anhydrous potassium carbonate (103.5 g., 0.75 mole) and acetone (500 ml.) is stirred under reflux and 2-chloropropionitrile (33.6 g., 0.375 mole) is added over a period of about 5 minutes. The mixture is heated under reflux for 1.5 hours and then treated with potassium carbonate (34.5 g., 0.25 mole) followed by more 2-chloropropionitrile (11.2 g., 0.125 mole). Heating and stirring are continued for 31/2 hours, after which the reaction mixture is filtered and the filter-cake washed with acetone. Evaporation of the combined filtrate gives 3-chloro-6-(1-cyanoethoxy)-benzaldehyde which is recrystallized from aqueous methanol.
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
103.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step Two
Quantity
34.5 g
Type
reactant
Reaction Step Three
Quantity
11.2 g
Type
reactant
Reaction Step Four

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